6-Chloro-imidazo[1,2-B]pyridazine-3-methanamine
Description
Properties
IUPAC Name |
(6-chloroimidazo[1,2-b]pyridazin-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4/c8-6-1-2-7-10-4-5(3-9)12(7)11-6/h1-2,4H,3,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRGKCCXDSNQAFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NC=C2CN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10467206 | |
| Record name | 6-CHLORO-IMIDAZO[1,2-B]PYRIDAZINE-3-METHANAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10467206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
560109-30-0 | |
| Record name | 6-CHLORO-IMIDAZO[1,2-B]PYRIDAZINE-3-METHANAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10467206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Solubility Profile of 6-Chloro-imidazo[1,2-b]pyridazine-3-methanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the solubility profile of 6-chloro-imidazo[1,2-b]pyridazine-3-methanamine, a heterocyclic compound of significant interest in medicinal chemistry. As a member of the imidazopyridazine class, this molecule and its analogs are being investigated for a range of therapeutic applications, including as kinase inhibitors and anti-infective agents.[1][2] However, the core imidazopyridazine scaffold is often associated with poor aqueous solubility, a critical challenge that can hinder preclinical development and therapeutic efficacy.[3][4]
This document, structured from the perspective of a Senior Application Scientist, offers a comprehensive framework for characterizing and optimizing the solubility of this compound. We will delve into the theoretical underpinnings of solubility, provide detailed experimental protocols for its assessment, and explore rational strategies for its enhancement.
The Critical Role of Solubility in Drug Discovery
Aqueous solubility is a fundamental physicochemical property that dictates a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. Poor solubility can lead to low bioavailability, erratic absorption, and an inability to achieve therapeutic concentrations in vivo. For the imidazopyridazine class, which has shown promise in targeting various diseases, overcoming solubility limitations is paramount to translating in vitro potency into clinical success.[2][4]
The introduction of a methanamine group at the 3-position and a chloro group at the 6-position of the imidazo[1,2-b]pyridazine core in the target molecule presents a unique case for solubility investigation. The amine group is expected to be basic and could enhance solubility in acidic media, while the chloro substituent may contribute to the overall lipophilicity.
Theoretical Framework for Solubility Assessment
The solubility of a compound is governed by the interplay of its solid-state properties (crystal lattice energy) and its interactions with the solvent (solvation energy). For a crystalline solid, the dissolution process involves overcoming the intermolecular forces holding the molecules together in the crystal lattice and forming new interactions with the solvent molecules.
The Henderson-Hasselbalch equation is a cornerstone for understanding the pH-dependent solubility of ionizable compounds like this compound. The methanamine moiety is expected to have a pKa in the basic range, meaning its ionization state and, consequently, its solubility will be highly dependent on the pH of the surrounding medium.
Experimental Workflow for Comprehensive Solubility Profiling
A multi-faceted approach is essential for a thorough characterization of a compound's solubility. This involves a combination of kinetic and thermodynamic solubility assessments under various conditions.
Sources
- 1. Antiplasmodial imidazopyridazines: structure–activity relationship studies lead to the identification of analogues with improved solubility and hERG profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the untapped pharmacological potential of imidazopyridazines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07280K [pubs.rsc.org]
- 3. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Advanced Reductive Amination Protocols for Imidazo[1,2-b]pyridazine Amines: A Guide for Medicinal Chemists
Introduction: The Privileged Imidazo[1,2-b]pyridazine Scaffold
The imidazo[1,2-b]pyridazine core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] This heterocyclic system is a key structural component in therapeutics targeting a range of diseases, from cancers to inflammatory conditions.[1][2] Its rigid, planar structure and specific arrangement of nitrogen atoms allow for precise interactions with various biological targets, making it a highly sought-after framework in drug discovery and development. The functionalization of this core, particularly through the introduction of diverse substituents on its amine groups, is a critical step in optimizing potency, selectivity, and pharmacokinetic properties.
Reductive amination stands out as one of the most robust and versatile methods for the N-alkylation of amines, offering a controlled and efficient route to secondary and tertiary amines while avoiding the common pitfalls of over-alkylation associated with direct alkylation methods.[3] This guide provides an in-depth exploration of reductive amination techniques specifically tailored for imidazo[1,2-b]pyridazine amines, with a focus on the use of sodium triacetoxyborohydride (STAB) as a mild and selective reducing agent.
Core Principles: The Mechanism of Reductive Amination
The reductive amination process is a powerful one-pot reaction that seamlessly combines the formation of an imine or iminium ion from an amine and a carbonyl compound (aldehyde or ketone) with its subsequent reduction to the corresponding alkylated amine.
The reaction proceeds in two key stages:
-
Imine/Iminium Ion Formation: The primary or secondary amine attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a hemiaminal intermediate. This is typically the rate-limiting step and can be accelerated under mildly acidic conditions, which facilitate the dehydration of the hemiaminal to yield a Schiff base (imine). The imine can then be protonated to form a highly electrophilic iminium ion.
-
Hydride Reduction: A selective reducing agent, present in the same pot, then delivers a hydride to the electrophilic carbon of the imine or iminium ion, resulting in the formation of the final C-N bond of the target amine.
Caption: General workflow of a one-pot reductive amination reaction.
The success of this one-pot procedure hinges on the choice of the reducing agent. It must be mild enough not to reduce the starting aldehyde or ketone, yet reactive enough to efficiently reduce the in-situ formed imine or iminium ion.[4]
The Reagent of Choice: Sodium Triacetoxyborohydride (STAB)
Sodium triacetoxyborohydride, NaBH(OAc)₃ (STAB), has emerged as the preeminent reagent for reductive aminations due to its remarkable selectivity and broad functional group tolerance.[4][5][6][7]
Why STAB is Superior:
-
Selectivity: The three electron-withdrawing acetate groups on the boron atom attenuate the reactivity of the borohydride.[6] This makes STAB significantly less reactive towards aldehydes and ketones compared to other hydrides like sodium borohydride (NaBH₄). However, it readily reduces the more electrophilic iminium ions.[4][6]
-
Mild Reaction Conditions: STAB-mediated reductive aminations are typically performed at room temperature in aprotic solvents, preserving sensitive functional groups within the substrate.[4][7][8]
-
Safety and Convenience: Unlike its predecessor, sodium cyanoborohydride (NaBH₃CN), STAB is non-toxic and its byproducts are innocuous, simplifying reaction workup and waste disposal.[4][5]
The choice of STAB is particularly advantageous when working with weakly basic amines, such as some heteroaromatic amines, where imine formation may be slow or unfavorable.[6][9] The reaction can be gently driven to completion without significant reduction of the starting carbonyl compound.
Experimental Considerations for Imidazo[1,2-b]pyridazine Amines
While the general principles of reductive amination are universal, the specific electronic and steric properties of imidazo[1,2-b]pyridazine amines necessitate careful consideration of the reaction parameters.
| Parameter | Recommendation | Rationale & Causality |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) are preferred. Tetrahydrofuran (THF) is also a viable option.[4][6][7][8] | These aprotic solvents are ideal as STAB is water-sensitive.[4] They offer good solubility for the imidazo[1,2-b]pyridazine core and the carbonyl partner. DCE is often favored as reactions can proceed faster than in THF.[6][8] |
| Stoichiometry | Amine: 1.0 equiv.Carbonyl: 1.0-1.2 equiv.STAB: 1.2-1.5 equiv. | A slight excess of the carbonyl compound can help drive the imine formation equilibrium. An excess of STAB ensures complete reduction of the intermediate iminium ion.[6] |
| Acid Catalyst | Generally not required for aldehydes. For ketones, 1.0-2.0 equiv. of acetic acid (AcOH) can be beneficial.[6][7][10] | The reaction of STAB with any moisture can generate acetic acid in situ, which is often sufficient to catalyze imine formation from aldehydes. Ketones are less electrophilic, and the addition of stoichiometric acetic acid accelerates the dehydration step to form the iminium ion.[6][10] |
| Temperature | Room temperature (20-25 °C). | The reaction is typically efficient at ambient temperature. Exothermic reactions are rare, but for large-scale reactions, initial cooling might be considered during the addition of STAB. |
| Reaction Time | 1 to 24 hours. | Reaction progress should be monitored by an appropriate technique (TLC, LC-MS). Reactions with aldehydes are generally faster than with ketones. |
Detailed Protocols
Protocol 1: General Reductive Amination of 6-Aminoimidazo[1,2-b]pyridazine with an Aliphatic Aldehyde
This protocol describes the synthesis of an N-alkylated derivative from a primary amine on the imidazo[1,2-b]pyridazine scaffold.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Design and synthesis of Imidazo[1,2-b]pyridazine IRAK4 inhibitors for the treatment of mutant MYD88 L265P diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 5. Sodium Triacetoxyborohydride [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Note: Coupling Strategies for 6-Chloro-imidazo[1,2-b]pyridazine-3-methanamine
Introduction & Strategic Significance
The imidazo[1,2-b]pyridazine scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structure for several potent kinase inhibitors, including the BCR-ABL inhibitor Ponatinib (Iclusig®) and various TAK1 inhibitors.
The specific building block, 6-Chloro-imidazo[1,2-b]pyridazine-3-methanamine , presents a unique "bifunctional" challenge and opportunity:
-
C6-Chloro Handle: An electrophilic site suitable for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
-
C3-Methanamine Handle: A nucleophilic primary amine tethered to the ring, critical for solubility and hydrogen bonding in drug targets.
The Chemoselectivity Challenge
Direct metal-catalyzed coupling on the unprotected amine species is prone to failure. The primary amine (
Core Directive: This guide prioritizes a "Protect-Couple-Deprotect" strategy to ensure high yields and reproducibility.
Reaction Landscape & Decision Matrix
The following diagram illustrates the logical workflow for processing this scaffold.
Caption: Workflow for handling the bifunctional this compound scaffold.
Detailed Experimental Protocols
Protocol 1: N-Boc Protection (Mandatory Precursor Synthesis)
Objective: Mask the primary amine to prevent catalyst poisoning.
Reagents:
-
Substrate: this compound (1.0 eq)
-
Reagent: Di-tert-butyl dicarbonate (
) (1.1 eq) -
Base: Triethylamine (
) (1.5 eq) -
Solvent: Dichloromethane (DCM) or THF (0.1 M concentration)
Procedure:
-
Dissolve the substrate in anhydrous DCM under
atmosphere. -
Add
and cool to 0°C. -
Add
dropwise (dissolved in minimal DCM). -
Allow to warm to Room Temperature (RT) and stir for 4 hours.
-
Self-Validation: Monitor via TLC (stain with ninhydrin; free amine stains red/purple, product is UV active but ninhydrin negative).
-
Workup: Wash with 0.1M HCl (rapidly), then brine. Dry over
. Concentrate. -
Yield Target: >90% (White/Pale yellow solid).
Protocol 2: Suzuki-Miyaura Coupling (C-C Bond Formation)
Objective: Install aryl/heteroaryl groups at the C6 position. The C6-Cl bond in imidazo[1,2-b]pyridazines is electron-deficient but requires activated boronic acids or efficient ligands.
Optimized Conditions Table:
| Parameter | Standard Conditions | Difficult Substrates (Steric Bulk) |
| Catalyst | ||
| Base | ||
| Solvent | 1,4-Dioxane / Water (4:1) | n-Butanol or Toluene/Water |
| Temp | 90°C | 100-110°C |
Step-by-Step Procedure:
-
Charge: In a microwave vial or pressure tube, combine the N-Boc protected intermediate (1.0 eq), Aryl Boronic Acid (1.2 eq), and Base.
-
Degas: Add solvent and sparge with Argon for 5 minutes. Critical: Oxygen is the enemy of this reaction.
-
Catalyst: Add the Pd catalyst quickly under Argon flow. Seal the vessel.
-
Reaction: Heat to 90°C for 4–12 hours.
-
Note: If using microwave irradiation, 120°C for 30 mins is often sufficient.
-
-
Workup: Filter through Celite to remove Pd black. Dilute with EtOAc, wash with water/brine.
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
Protocol 3: Buchwald-Hartwig Amination (C-N Bond Formation)
Objective: Replace the C6-Cl with a secondary amine (e.g., morpholine, piperazine) to modulate solubility and potency.
Mechanism & Ligand Selection: The imidazo[1,2-b]pyridazine ring is electron-deficient (π-deficient). This facilitates oxidative addition but can make the reductive elimination step slower if the ligand is not electron-rich enough.
-
Primary Amines: Use BrettPhos or tBuBrettPhos .
-
Secondary Amines (Cyclic): Use RuPhos or XPhos .
Procedure (for Secondary Amines):
-
Reagents:
-
N-Boc Protected Scaffold (1.0 eq)
-
Amine Partner (1.2 eq)
-
Base:
(1.5 eq) or (2.0 eq) if ester groups are present. -
Catalyst:
(2 mol%) + XPhos (4 mol%) OR RuPhos Pd G2 (2-5 mol%).
-
-
Solvent: Anhydrous Toluene or 1,4-Dioxane (degassed).
-
Execution:
-
Mix solid reagents in a vial. Purge with Argon.
-
Add solvent and amine (if liquid).
-
Heat to 100°C for 12–18 hours.
-
-
Self-Validation:
-
Check: If conversion is low (<50%) after 6 hours, add a second portion of catalyst (1 mol%).
-
Warning: Avoid using
for this; it is generally ineffective for aryl chlorides in amination.
-
Troubleshooting & "Self-Validating" Checks
| Observation | Root Cause | Corrective Action |
| Black precipitate immediately upon heating | Catalyst decomposition ("Pd Black") due to | Degas solvents more thoroughly (freeze-pump-thaw). Switch to precatalysts (e.g., XPhos Pd G2). |
| Starting material remains (No Conversion) | Oxidative addition failure. The C6-Cl is not activating. | Increase temp to 110°C. Switch solvent to n-Butanol (higher boiling point). |
| Protodehalogenation (Cl replaced by H) | Avoid alcohols if possible (use Toluene/Dioxane). Ensure anhydrous conditions if using strong bases. | |
| Dimerization of Boronic Acid | Oxidation of boronic acid. | Reduce excess boronic acid. Ensure strict inert atmosphere. |
Mechanistic Visualization: Catalyst Cycle
Understanding the specific needs of the electron-deficient pyridazine ring helps in troubleshooting.
Caption: The catalytic cycle emphasizing the requirement for electron-rich ligands to activate the C6-Cl bond.
References
-
Ponatinib Synthesis & Scaffold Relevance
-
Suzuki Coupling on Imidazo[1,2-b]pyridazine
- Buchwald-Hartwig Amination Guides: Title: Buchwald-Hartwig Amination User Guide. Source: WuXi AppTec Chemical Insights. Context: Provides the ligand selection matrix (BrettPhos vs XPhos) used in Protocol 3.
-
General Reactivity of the Scaffold
Sources
Using 6-Chloro-imidazo[1,2-B]pyridazine-3-methanamine as a medicinal chemistry intermediate
Executive Summary
The imidazo[1,2-b]pyridazine core is recognized as a "privileged scaffold" in modern medicinal chemistry, serving as the structural anchor for numerous clinical candidates, including the BCR-ABL inhibitor Ponatinib. The specific derivative 6-Chloro-imidazo[1,2-b]pyridazine-3-methanamine represents a high-value intermediate due to its orthogonal bifunctionality :
-
C3-Methanamine (Nucleophilic Handle): A primary amine extended from the core, ideal for rapid library generation via amide coupling, urea formation, or reductive amination. It often serves as the vector for solvent-exposed solubilizing groups or specific H-bond donors in the ATP-binding pocket of kinases.
-
C6-Chloride (Electrophilic Handle): A deactivated heteroaryl chloride suitable for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or nucleophilic aromatic substitution (
), allowing for deep exploration of the hydrophobic back-pocket regions of target proteins.
This guide provides validated protocols for manipulating this scaffold, addressing the specific reactivity challenges posed by the electron-deficient pyridazine ring.
Chemical Profile & Handling
| Property | Data / Description |
| Structure | Fused bicyclic heterocycle (5,6-system).[1][2][3] |
| Basicity | The N-1 nitrogen (bridgehead adjacent) is the most basic site ( |
| Solubility | Moderate in DMSO, DMF, MeOH. Free base may be sparingly soluble in non-polar solvents; HCl or TFA salts are highly water-soluble. |
| Stability | Stable under standard ambient conditions. The C6-Cl bond is robust but susceptible to hydrolysis under harsh acidic conditions at high temperatures. |
| Storage | Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the primary amine. |
Strategic Utility: Divergent Synthesis Workflow
The power of this intermediate lies in its ability to support Late-Stage Diversification . A common strategy involves functionalizing the C3-amine first (easier, lower energy barrier) to establish the "Hinge Binder" or "Solvent Front" region, followed by C6-coupling to install the "Hydrophobic Tail."
Diagram 1: Divergent Synthesis Strategy
Caption: Orthogonal functionalization pathways allowing rapid SAR exploration at both vectors of the scaffold.
Application Note: Functionalization of the C3-Methanamine
The C3-methanamine is a potent nucleophile. However, the adjacent imidazo-pyridazine ring is electron-withdrawing, slightly reducing the nucleophilicity compared to a standard benzylamine.
Protocol 1: General Amide Coupling (Library Scale)
Objective: To attach a solubilizing group or specific binding motif to the C3 position.
Reagents:
-
Scaffold: this compound (HCl salt)
-
Carboxylic Acid (
): 1.2 equivalents -
Coupling Agent: HATU (1.2 equivalents)
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 - 4.0 equivalents)
-
Solvent: DMF (Anhydrous)
Step-by-Step Methodology:
-
Preparation: In a 4 mL vial, dissolve the carboxylic acid (0.12 mmol) and HATU (0.12 mmol) in DMF (1.0 mL). Stir for 5 minutes at Room Temperature (RT) to activate the acid (formation of the O-At ester).
-
Addition: Add the scaffold (0.10 mmol) to the vial.
-
Basification: Immediately add DIPEA (0.40 mmol). Note: If using the HCl salt of the scaffold, ensure enough base is added to neutralize the salt and activate the amine.
-
Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.
-
Workup:
-
Dilute with EtOAc (15 mL).
-
Wash with sat.
(2 x 5 mL) and Brine (1 x 5 mL). -
Dry over
, filter, and concentrate.
-
-
Purification: Flash chromatography (DCM:MeOH gradient 0-10%) or Prep-HPLC.
Expert Insight (Troubleshooting):
-
Issue: Low yield due to acylation of the ring nitrogen (N1).
-
Solution: While N1 is less nucleophilic than the primary amine, highly reactive acyl chlorides can react there. Use mild coupling agents like HATU or EDC/HOBt rather than acid chlorides. If N1-acylation occurs, it is often reversible with mild basic hydrolysis (MeOH/K2CO3).
Application Note: Functionalization of the C6-Chloride
The 6-chloro position is the "hard" side of the molecule. Unlike 6-bromo or 6-iodo analogs, the 6-chloro bond is stronger and requires activated catalytic systems. Standard
Protocol 2: Optimized Suzuki-Miyaura Coupling
Objective: To install an aryl or heteroaryl group at the C6 position.
Reagents:
-
Substrate: C3-functionalized 6-chloro-imidazo[1,2-b]pyridazine[1][3]
-
Boronic Acid/Ester:
(1.5 equivalents) -
Catalyst:
(0.05 eq) + XPhos (0.10 eq) OR Pd(dppf)Cl2 (for simpler substrates). -
Base:
(2.0 M aq. solution, 3.0 equivalents) -
Solvent: 1,4-Dioxane : Water (4:1 ratio)
Step-by-Step Methodology:
-
Degassing: Charge a microwave vial with the substrate (0.10 mmol), boronic acid (0.15 mmol), and catalyst/ligand mixture. Seal the vial and purge with Argon for 5 minutes.
-
Solvent Addition: Add degassed Dioxane (2 mL) and Base solution (0.15 mL).
-
Reaction: Heat to 100°C for 2–12 hours (conventional heating) or 120°C for 30 minutes (Microwave irradiation).
-
Monitoring: Check LCMS for the product mass. Watch for: De-chlorination (replacement of Cl with H), which suggests the catalyst is active but the oxidative addition/transmetallation cycle is stalling.
-
Workup: Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with water.
-
Purification: Silica gel chromatography.
Diagram 2: Reaction Mechanism & Critical Control Points
Caption: The oxidative addition into the C-Cl bond is the rate-limiting step, requiring specialized ligands.
Case Studies & Biological Context
Case Study 1: TAK1 Kinase Inhibitors
Researchers targeting TAK1 (Transforming growth factor-
-
Chemistry: The 6-position was substituted with morpholines or piperazines (via
or Buchwald), while the 3-position utilized an aryl group. -
Relevance: While the paper cites a 3-aryl substituent, the 3-methanamine allows for the construction of "reverse-amide" analogs which often improve solubility and metabolic stability compared to direct bi-aryl systems.
-
Outcome: Compounds demonstrated
values as low as 55 nM against TAK1.[4]
Case Study 2: DYRK1A Inhibitors for Neurodegeneration
Selective inhibitors of DYRK1A (implicated in Down syndrome and Alzheimer's) often feature this core.
-
Strategy: The 3-position is critical for orienting the molecule within the ATP binding pocket, often engaging the hinge region. The 3-methanamine linker provides the necessary flexibility to reach the "sugar pocket" or solvent-exposed regions, improving selectivity over closely related CLK kinases.
References
-
Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors. RSC Medicinal Chemistry. (2023).
-
Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
-
Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. Synthesis. (2001).
-
Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for
-Amyloid Plaques. Journal of Medicinal Chemistry. -
Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. Cardiff University Research Archive. (2024).
Sources
- 1. 6-Chloro-3-methylimidazo[1,2-b]pyridazine | C7H6ClN3 | CID 10630925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. WO2015035167A1 - IMIDAZO[1,2-b]PYRIDAZINE-BASED COMPOUNDS, COMPOSITIONS COMPRISING THEM, AND METHODS OF THEIR USE - Google Patents [patents.google.com]
- 4. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Scalable Synthetic Routes for Imidazo[1,2-b]pyridazine-3-methanamine
Executive Summary
The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in kinase inhibitors (e.g., Ponatinib analogs) and neuroimaging agents. The installation of a primary amine at the C3 position—imidazo[1,2-b]pyridazine-3-methanamine —is a critical yet challenging synthetic bottleneck.
This Application Note addresses the specific challenge of regioselectivity . While direct cyclization with 1,3-dichloroacetone is a common route for related heterocycles, it predominantly yields the C2-isomer on this scaffold. Consequently, this guide details the "Formylation-Reductive Amination" pathway, a robust, scalable route that guarantees C3-regioselectivity. We provide a step-by-step protocol for constructing the core, installing the carbon handle via Vilsmeier-Haack formylation, and converting it to the primary amine via an oxime intermediate.
Strategic Route Analysis: The Regioselectivity Trap
Before beginning synthesis, it is vital to understand why standard "shortcut" routes fail for this specific target.
The "False" Route: Direct Cyclization
A common error in scale-up planning is attempting to synthesize the target in one step by condensing 3-aminopyridazine with 1,3-dichloroacetone.
-
Mechanism: The endocyclic nitrogen (N2) attacks the alkyl halide, while the exocyclic amine attacks the ketone.
-
Outcome: Literature and electronic structure analysis confirm this pathway favors the 2-(chloromethyl) isomer, not the desired 3-isomer.
The "Correct" Route: Electrophilic Functionalization
The imidazo[1,2-b]pyridazine ring is electron-rich at the C3 position (isosteric with imidazo[1,2-a]pyridine). Therefore, the most reliable strategy involves:
-
Ring Construction: Synthesis of the parent heterocycle.[1]
-
C3-Functionalization: Electrophilic aromatic substitution (Vilsmeier-Haack) to install a formyl group exclusively at C3.
-
Amine Conversion: Reductive amination.[2]
Figure 1: Strategic decision tree highlighting the regioselectivity risks. The Vilsmeier-Haack route (blue) ensures C3 substitution.
Detailed Experimental Protocols
Protocol A: Synthesis of the Parent Imidazo[1,2-b]pyridazine
This step constructs the bicyclic core.
-
Reagents: 3-Aminopyridazine (1.0 equiv), Chloroacetaldehyde (50% aq. solution, 1.5 equiv), Sodium Bicarbonate (
), Ethanol. -
Scale: 100 g input.
Procedure:
-
Charge a 2L reactor with 3-aminopyridazine (100 g, 1.05 mol) and Ethanol (800 mL).
-
Add Chloroacetaldehyde (50% wt in water, 248 g, 1.58 mol) dropwise over 30 minutes. Caution: Chloroacetaldehyde is toxic and a lachrymator. Use a scrubber.
-
Heat the mixture to reflux (78°C) and stir for 4–6 hours. Monitor by LCMS for consumption of starting material.
-
Cool to room temperature. Concentrate under reduced pressure to remove ethanol.
-
Dilute the residue with water (500 mL) and neutralize with solid
until pH ~8. -
Extract with Dichloromethane (DCM, 3 x 400 mL).
-
Dry combined organics over
, filter, and concentrate. -
Purification: Recrystallize from Ethyl Acetate/Hexanes or distill if high purity is required.
-
Yield Expectation: 75–85%.
-
Checkpoint: 1H NMR should show characteristic doublets for the imidazole ring protons at ~7.8 and 8.2 ppm.
-
Protocol B: Vilsmeier-Haack Formylation (C3-Installation)
This step installs the carbon handle with high regioselectivity.
-
Reagents: Phosphorus Oxychloride (
, 1.2 equiv), Dimethylformamide (DMF, 5.0 equiv - acts as solvent/reagent). -
Safety:
reacts violently with water.
Procedure:
-
Charge DMF (300 mL) to a dry reactor under
atmosphere. Cool to 0°C. -
Add
(1.2 equiv based on parent heterocycle) dropwise, maintaining internal temperature <10°C. (Formation of Vilsmeier reagent). -
Stir at 0°C for 30 minutes.
-
Add a solution of Imidazo[1,2-b]pyridazine (from Protocol A) in DMF (100 mL) dropwise.
-
Allow to warm to room temperature, then heat to 60°C for 3 hours.
-
Quench: Cool to 0°C. Pour the reaction mixture slowly into crushed ice/saturated
solution (buffered quench prevents degradation). -
Adjust pH to 7–8 with 2M NaOH. Exothermic!
-
The product often precipitates as a solid. Filter, wash with water, and dry. If no precipitate, extract with DCM/Isopropanol (3:1).
-
Yield Expectation: 80–90%.
-
Checkpoint: 1H NMR will show a distinct aldehyde singlet at ~9.9–10.1 ppm . The C3 proton signal from the starting material will disappear.
-
Protocol C: Reductive Amination via Oxime (Scalable)
Direct reductive amination with ammonia/cyanoborohydride can be messy on scale due to dialkylation. The Oxime route is cleaner and avoids cyanide.
-
Reagents: Hydroxylamine hydrochloride (
), Sodium Acetate ( ), Ethanol, Raney Nickel (or Pd/C), Hydrogen gas.
Step C1: Oxime Formation
-
Suspend 3-Formyl-imidazo[1,2-b]pyridazine (1.0 equiv) in Ethanol (10 vol).
-
Add
(1.2 equiv) and (1.5 equiv). -
Stir at room temperature for 2 hours (or heat to 50°C if sluggish).
-
Concentrate ethanol, add water, and filter the precipitated Oxime . Dry the solid.
Step C2: Hydrogenation
-
Dissolve the Oxime in Methanol/Ammonia (7M
in MeOH) to suppress secondary amine formation. -
Add Raney Nickel (20 wt% loading, washed with MeOH) or 10% Pd/C .
-
Hydrogenate at 40–50 psi
at room temperature for 6–12 hours. -
Filter catalyst through Celite. Caution: Raney Ni is pyrophoric.
-
Concentrate filtrate to yield the crude amine.
-
Salt Formation: Dissolve in minimal EtOH and add HCl/Dioxane to precipitate the Imidazo[1,2-b]pyridazine-3-methanamine dihydrochloride salt.
Analytical Data & Specifications
| Parameter | Specification | Notes |
| Appearance | Off-white to pale yellow solid | HCl salt is hygroscopic; store under desiccant. |
| 1H NMR (DMSO-d6) | Diagnostic methylene peak. | |
| 1H NMR (Aromatic) | Characteristic pyridazine ring pattern. | |
| LCMS (ESI+) | [M+H]+ matches calc. mass | Check for dimer impurity (secondary amine). |
| Purity (HPLC) | >98.0% (a/a) | Critical for biological assays. |
Process Workflow Diagram
Figure 2: End-to-end process flow for the scalable synthesis of the target amine.
References
-
Imidazo[1,2-b]pyridazine Core Synthesis
-
Vilsmeier-Haack Functionalization
-
Reductive Amination Methodology
- Reductive Amin
- Source: Master Organic Chemistry.
-
URL: [Link]
- Relevance: General principles for converting aldehydes to amines via imine/oxime reduction.
-
Regioselectivity Analysis
- Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine (Isosteric Model).
- Source: Stack Exchange / J. Org. Chem. Principles.
-
URL: [Link]
- Relevance: Explains the electronic justification for C3 vs C2 selectivity in this class of fused heterocycles.
Sources
Troubleshooting & Optimization
Technical Support Center: Imidazo[1,2-b]pyridazine Functionalization
Status: Operational | Lead Scientist: Dr. A. Vance | Version: 2.4.1[1]
Introduction: Mastering the Scaffold
Welcome to the technical support hub for the imidazo[1,2-b]pyridazine scaffold. This heterocycle is a "privileged structure" in kinase inhibitor discovery (e.g., Ponatinib), but its unique electronic distribution creates a dichotomy of reactivity that often baffles chemists:
-
The Pyridazine Ring (C6/C7/C8): Highly electron-deficient (
-deficient). Prone to Nucleophilic Aromatic Substitution (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> ). -
The Imidazole Ring (C2/C3): Electron-rich (
-excessive). Prone to Electrophilic Aromatic Substitution (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> ) and Direct C-H Activation.
Failure to respect this "Push-Pull" electronic nature leads to the three most common support tickets we receive: Regioselectivity loss, Hydrolysis during
Module 1: The Reactivity Map
Understanding where your reagents attack is the first step to minimizing side reactions.[1]
Figure 1: Reactivity dichotomy of the imidazo[1,2-b]pyridazine scaffold. Green indicates nucleophilic sites; Red indicates electrophilic sites.[1]
Module 2: Troubleshooting (C6-Functionalization)
The Issue: You are attempting to displace a C6-Chloro or C6-Bromo group with an amine, but the reaction stalls or yields the hydrolysis product (C6-OH, pyridazinone).
The Science: The bridgehead nitrogen (N4) exerts a strong electron-withdrawing effect, activating C6 for
Diagnostic & Solution Protocol
| Symptom | Probable Cause | Corrective Action |
| LCMS shows M+16 peak (M-Cl + OH) | Hydrolysis. Water in solvent or base is competing with your amine. | 1. Switch to anhydrous DMSO or NMP.2. Use non-hygroscopic bases (e.g., DIPEA instead of |
| No Reaction (Stall) | Deactivation. The amine nucleophile is too weak or sterically hindered.[1] | 1. Add a Lewis Acid catalyst ( |
| Regioisomer Formation | C8 Attack. Rare, but possible with small nucleophiles if C6 is hindered.[1] | 1. Verify C6 vs C8 via NOESY NMR.2. Lower temperature to favor kinetic control (C6). |
Standard Operating Procedure (SOP) for Robust
-
Drying: Flame-dry the reaction vessel.
-
Solvent: Use anhydrous DMSO (stored over molecular sieves).[1]
-
Base: Use 3.0 eq. DIPEA (Hunig's Base).[1] Avoid inorganic carbonates if hydrolysis is observed.
-
Temperature: Start at 60°C. Ramp to 100°C only if conversion <10% after 2 hours.
Module 3: Optimizing Palladium-Catalyzed Couplings
The Issue: "I have a C6-Cl and a C3-I. I want to couple at C6, but I'm getting mixtures or C3-coupling." OR "My boronic acid is vanishing, but no product is forming."
The Science:
-
Oxidative Addition (OA) Rates:
.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Palladium inserts into the C3-Halide bond much faster than the C6-Halide bond due to the electron-rich nature of the imidazole ring facilitating electron transfer to the metal.[1]
-
-
Protodeboronation: Imidazo[1,2-b]pyridazines are electron-deficient.[1] When you attach a boronic acid to them, the C-B bond is labile. Base-catalyzed hydrolytic cleavage (protodeboronation) is the #1 killer of yields here.[1]
Workflow: Sequential Functionalization
To functionalize both positions, you must follow the kinetic hierarchy.[1]
Figure 2: The kinetic hierarchy allows for sequential one-pot or two-step functionalization.[1][2] C3 reacts first.
FAQ: Fixing Protodeboronation
Q: My heteroaryl boronic acid is deboronating before it couples. What do I do?
A: This is a "race" between Transmetallation (good) and Protodeboronation (bad).[1]
-
Switch the Base: Use
(anhydrous) orngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> . Avoid Carbonates (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> ) and Hydroxides, which promote deboronation mechanisms. -
Switch the Catalyst: Use a highly active catalyst like Pd-XPhos G3 or Pd-PEPPSI-IPr .[1] Fast oxidative addition/transmetallation beats the decomposition rate.[1]
-
Switch the Reagent: If the boronic acid is unstable, switch to a MIDA Boronate (slow release) or a Potassium Trifluoroborate (
) . These are robust against hydrolysis.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
Module 4: Direct C-H Arylation (Advanced)
The Issue: You want to avoid halogenation steps and directly arylate C3. The Science: The C3-H bond is the most acidic and nucleophilic.[1] Pd(OAc)2 can activate this bond via a Concerted Metallation-Deprotonation (CMD) mechanism.[1]
Protocol (Green Chemistry Approach):
-
Catalyst: Pd(OAc)2 (5 mol%) - Phosphine ligands are often unnecessary and can inhibit C-H activation here.[1]
-
Base: KOAc (2 eq.)
-
Solvent: DMA or n-Butanol (high boiling point required).[1]
-
Temp: 120-140°C.[1]
-
Critical Note: This reaction is highly sensitive to C6-substituents.[1] If C6 is a Halogen, you risk polymerization. Perform C-H activation before introducing C6-halogens, or ensure the C6-halogen is protected/inert under these conditions.
References
-
Regioselectivity & General Synthesis
-
Gembus, V., et al. "Palladium-catalyzed one-pot sequential Suzuki cross-coupling/direct C–H functionalization of imidazo[1,2-a]pyrazines."[1][3] Journal of Organic Chemistry, 2012.[1]
-
Note: While this paper focuses on the pyrazine analog, the reactivity hierarchy (C3 vs C6) and sequential protocols are mechanistically identical for the pyridazine core.[1]
-
-
Direct C-H Arylation
-
Medicinal Chemistry Applications (Ponatinib/Kinase Inhibitors)
-
Troubleshooting Suzuki Couplings (Protodeboronation)
Sources
Recrystallization solvents for 6-Chloro-imidazo[1,2-B]pyridazine-3-methanamine
Topic: 6-Chloro-imidazo[1,2-b]pyridazine-3-methanamine
Executive Summary & Solvent Selection
User Query: "What are the optimal solvent systems for recrystallizing this compound?"
Technical Analysis: The target compound features a fused imidazo[1,2-b]pyridazine core (lipophilic, aromatic) substituted with a chlorine atom (electron-withdrawing) and a methanamine group (primary amine, basic, polar). This duality creates a solubility profile that challenges standard single-solvent systems. The free base is prone to "oiling out" in non-polar solvents, while the salt forms (typically HCl) require protic solvents.
Based on structural analogs (e.g., the 3-carbonitrile precursor) and standard heterocyclic amine protocols, we recommend the following solvent systems.
Quick Reference: Solvent Compatibility Table
| Compound Form | Primary Solvent System | Co-Solvent (Anti-Solvent) | Temperature Range | Application Note |
| Free Base | Ethyl Acetate (EtOAc) | n-Heptane or Hexanes | 60°C | Best Starting Point. High recovery yield; effectively removes non-polar impurities. |
| Free Base | Toluene | None (Single Solvent) | 110°C | Good for highly impure crude; requires slow cooling to avoid oiling. |
| HCl Salt | Ethanol (Absolute) | Diethyl Ether or MTBE | 78°C | Standard for stabilizing the amine as a salt. |
| HCl Salt | Isopropanol (iPrOH) | None (Single Solvent) | 82°C | Slower crystallization; yields larger, purer crystals. |
Detailed Experimental Protocols
Protocol A: Recrystallization of the Free Base (EtOAc/Heptane Method)
Recommended for crude material obtained after nitrile reduction or amide hydrolysis.
Prerequisites:
-
Crude purity >85% (If lower, perform a silica plug filtration first).
-
Solvent ratio: Start with 1:2 (EtOAc:Heptane).[1]
Step-by-Step Workflow:
-
Dissolution: Place 1.0 g of crude solid in a round-bottom flask. Add 5–8 mL of Ethyl Acetate .
-
Heating: Heat the mixture to reflux (approx. 77°C) with stirring.
-
Troubleshooting: If the solid does not dissolve completely, add EtOAc in 0.5 mL increments. Do not exceed 15 mL total volume.
-
-
Clarification (Optional): If insoluble particles remain (likely inorganic salts), filter the hot solution through a pre-warmed glass frit or Celite pad.
-
Anti-Solvent Addition: While maintaining a gentle boil, slowly add n-Heptane dropwise.
-
Endpoint: Stop adding Heptane the moment a faint, persistent turbidity (cloudiness) appears.
-
-
Re-dissolution: Add 0.5–1.0 mL of hot EtOAc to clear the turbidity. The solution should now be saturated.
-
Crystallization: Remove from heat. Allow the flask to cool to room temperature undisturbed for 2 hours.
-
Critical: Do not stir or shake; agitation promotes rapid precipitation of impurities.
-
-
Final Cooling: Place the flask in an ice bath (0–4°C) for 30 minutes to maximize yield.
-
Isolation: Filter the crystals via vacuum filtration. Wash the cake with cold 1:3 EtOAc:Heptane.
Protocol B: Salt Formation & Purification (The "Crash-Out" Method)
Recommended for long-term storage stability.
-
Dissolve the free base in a minimal amount of Ethanol or Methanol .
-
Cool to 0°C.
-
Add 1.1 equivalents of HCl (4M in Dioxane or concentrated aqueous HCl).
-
Add Diethyl Ether or MTBE slowly until a white precipitate forms.
-
Recrystallize the resulting solid from hot Isopropanol .
Troubleshooting Guide (FAQ)
Q1: My product is "oiling out" (forming a sticky goo) instead of crystallizing. Why? A: This is common with amines. It occurs when the compound separates as a liquid phase before it crystallizes.
-
The Fix: Re-heat the mixture until it dissolves. Add a "seed crystal" of pure product if available. Alternatively, scratch the inner wall of the flask with a glass rod to induce nucleation.
-
Solvent Adjustment: You likely used too much anti-solvent (Heptane). Add more EtOAc to change the polarity balance.
Q2: The crystals are colored (yellow/brown), but the compound should be white/off-white. A: The color usually comes from oxidation byproducts (N-oxides) or polymerized impurities.
-
The Fix: Perform a "charcoal treatment." Dissolve the compound in hot solvent, add 1-2% activated carbon, stir for 10 minutes, and filter hot through Celite before crystallization.
Q3: Can I use water as a co-solvent? A: Generally, no for the free base. The chloro-imidazo[1,2-b]pyridazine core is lipophilic. Water will likely cause the material to crash out as an amorphous powder rather than crystals. Water is only acceptable if you are recrystallizing the hydrochloride salt.
Decision Logic & Workflow (Visualization)
The following diagram outlines the decision process for selecting the correct purification route based on your starting material's state.
Caption: Decision matrix for solvent selection based on compound form (Base vs. Salt) and initial purity.
References & Authority
The protocols above are derived from established methodologies for imidazo[1,2-b]pyridazine derivatives and general amine purification standards.
-
Synthesis of 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile. (Precursor Analog). Google Patents. Describes the use of Ethyl Acetate/Hexane systems for the purification of the nitrile precursor, establishing the solubility baseline for the core scaffold.
-
Synthesis and Functionalization of Imidazo[1,2-b]pyridazine. ResearchGate. A comprehensive review of the scaffold's synthesis, highlighting the use of polar organic solvents for reaction and workup.
-
General Purification of Heterocyclic Amines. BenchChem Troubleshooting. Provides general solubility rules for chlorinated pyridazine amines, supporting the use of alcohols and esters.
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound before handling. The compound may be a skin sensitizer and irritant.
Sources
Validation & Comparative
Technical Guide: SAR & Optimization of 6-Chloro-imidazo[1,2-B]pyridazine Scaffolds in Kinase Drug Discovery
Executive Summary: The "Privileged" Hinge Binder
In the landscape of kinase inhibitor design, the 6-chloro-imidazo[1,2-b]pyridazine scaffold represents a critical "privileged structure."[1] Unlike its carbocyclic or monocyclic analogs, this fused bicyclic system offers a unique balance of physicochemical properties: it possesses the requisite hydrogen-bond acceptor motifs to anchor into the ATP-binding hinge region while maintaining a lower lipophilicity profile (LogP) than its isostere, imidazo[1,2-a]pyridine.
This guide provides an objective technical comparison and SAR analysis for researchers utilizing this scaffold to target serine/threonine kinases (e.g., TAK1, DYRK1A, CLK1 ) and tyrosine kinases (e.g., VEGFR2 ).
Comparative Analysis: Scaffold Selection
Before initiating a library synthesis, it is crucial to understand why one would select the imidazo[1,2-b]pyridazine core over common alternatives. The presence of the second nitrogen in the 6-membered ring (position 1) fundamentally alters the electronic landscape compared to the imidazo[1,2-a]pyridine.
Table 1: Physicochemical & Functional Comparison
| Feature | Imidazo[1,2-b]pyridazine (Subject) | Imidazo[1,2-a]pyridine (Alternative A) | Pyrazolo[1,5-a]pyrimidine (Alternative B) |
| Core Structure | 6-5 fused (2 Ns in 6-ring) | 6-5 fused (1 N in 6-ring) | 6-5 fused (Isomeric N placement) |
| Lipophilicity (cLogP) | Low to Moderate (Preferred for CNS/Solubility) | High | Moderate |
| H-Bonding Capacity | Dual Acceptor (N1 & N4) | Single Acceptor (N1) | Dual Acceptor |
| Metabolic Stability | High (Pyridazine ring is electron-deficient, resisting oxidation) | Moderate (Prone to oxidative metabolism) | Moderate to High |
| Synthetic Utility | High (C6-Cl is a versatile handle for SNAr/Suzuki) | Moderate (Requires C-H activation or pre-functionalization) | High |
| Primary Kinase Liability | High Selectivity Potential (DYRK, CLK, TAK1) | Broad Spectrum (Often promiscuous) | Broad Spectrum (e.g., CDK inhibitors) |
Analyst Insight: The 6-chloro-imidazo[1,2-b]pyridazine is superior when lowering LogP is a priority without sacrificing ligand efficiency (LE). Data indicates that shifting from the pyridine (Alternative A) to the pyridazine (Subject) core can improve metabolic stability by reducing electron density, thereby lowering susceptibility to P450-mediated oxidation [1, 2].
Structure-Activity Relationship (SAR) Architecture
The biological activity of this scaffold hinges on three critical vectors. The 6-chloro substituent is not merely a placeholder; it is a synthetic gateway to modulating solubility and pharmacokinetic (PK) properties.
The SAR Map
The following diagram illustrates the functional logic of the scaffold.
Figure 1: Functional interaction map of the Imidazo[1,2-b]pyridazine scaffold. Note the distinct roles of C3 (Potency) and C6 (Properties).
Deep Dive: The Vectors
-
Position 3 (The Warhead Vector): This position faces the solvent front or the gatekeeper residue deep in the ATP pocket. Introduction of aryl or heteroaryl groups here (via Suzuki coupling on an iodinated intermediate) is the primary driver of IC50 reduction.
-
Data Point: In TAK1 inhibitors, an appropriate aryl substituent at C3 combined with a solubilizing group at C6 achieved IC50 = 55 nM (Compound 26), superior to the reference Takinib (187 nM) [3].
-
-
Position 6 (The Solubility Handle): The native chlorine atom allows for facile Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig aminations.
-
Optimization: Replacing the C6-Cl with morpholine or piperazine significantly enhances aqueous solubility and metabolic stability without disrupting the hinge binding at N4 [3, 4].
-
-
Position 8 (The Steric Brake): Substituents here (e.g., methyl) often clash with the kinase floor. For DYRK1A inhibitors, methylation at C7 or C8 was found to be detrimental to binding affinity [5].
Experimental Protocols
To ensure reproducibility and high yield, the following protocols utilize the 6-chloro handle effectively.
Synthetic Workflow: The "Click-and-Couple" Strategy
Figure 2: Divergent synthetic pathways. Path A is preferred for SAR exploration of the binding pocket; Path B is preferred for bulk scale-up of soluble cores.
Detailed Protocol: Core Synthesis & C3-Iodination
Standard Operating Procedure (SOP) for Lab Scale (10 mmol)
Step 1: Scaffold Formation
-
Reagents: Suspend 3-amino-6-chloropyridazine (1.30 g, 10 mmol) in Ethanol (20 mL).
-
Addition: Add Chloroacetaldehyde (50% wt in water, 2.0 mL, ~15 mmol) dropwise.
-
Reaction: Reflux at 80°C for 4-6 hours. Monitor by LCMS (Target M+H: 154.0).
-
Workup: Concentrate in vacuo. Neutralize with sat. NaHCO3. Extract with EtOAc (3x).
-
Purification: Flash chromatography (DCM:MeOH 95:5).
-
Yield Expectation: 70-85%.
-
Step 2: C3-Iodination (Regioselective)
-
Reagents: Dissolve 6-chloroimidazo[1,2-b]pyridazine (1.0 eq) in Acetonitrile (ACN).
-
Reaction: Add N-Iodosuccinimide (NIS, 1.1 eq) at 0°C. Stir at Room Temp for 2 hours.
-
Mechanism: Electrophilic aromatic substitution occurs exclusively at C3 due to the electron-rich nature of the imidazole ring relative to the electron-deficient pyridazine ring.
-
Workup: Quench with Na2S2O3 (sodium thiosulfate) to remove excess iodine. Filter the precipitate (often the pure product).
-
Why this matters: The resulting 3-iodo-6-chloro intermediate is the "Master Key" for generating diverse libraries via sequential Suzuki couplings [6].
-
Performance Data: Validated Case Studies
The following data illustrates the potency achievable with this scaffold when optimized at C3 and C6.
Table 2: Kinase Inhibition Profile (Selected Analogs)
| Target Kinase | Compound ID | Substituents (C3 / C6) | IC50 (nM) | Reference |
| Mps1 (TTK) | Cmpd 17 | C3: Aryl / C6: Morpholine | 2.8 nM | [7] |
| TAK1 | Cmpd 26 | C3: Indazole / C6: Morpholine | 55 nM | [3] |
| PfCLK1 | Cmpd 20a | C3: Aryl / C6: Piperazine | 32 nM | [8] |
| DYRK1A | Cmpd 17 | C3: Pyridine / C6: Methyl | <100 nM | [5] |
Interpretation:
-
Selectivity: Compound 20a demonstrated high selectivity for parasite kinases (PfCLK1) over human homologs, driven by the specific geometry of the imidazo[1,2-b]pyridazine core [8].
-
Potency: The sub-10 nM activity against Mps1 (Compound 17) validates the scaffold's ability to form tight binding interactions, likely driven by the hinge-binding N4 nitrogen and an induced fit in the hydrophobic pocket via the C3 substituent [7].
References
-
RSC Medicinal Chemistry. (2004). Imidazo[1,2-b]pyridazines: a potent and selective class of cyclin-dependent kinase inhibitors.[1][2][3]Link
-
Journal of Medicinal Chemistry. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors.Link
-
RSC Medicinal Chemistry. (2021). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma.[4]Link
-
Semantic Scholar. (2024).[2] Exploring the untapped pharmacological potential of imidazopyridazines.Link
-
Cardiff University. (2024). Imidazo[1,2- b ]pyridazines as inhibitors of DYRK kinases.[1][2][5][6]Link
-
ResearchGate. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions.[7]Link
-
RSC Advances. (2024). Imidazopyridazines as Mps1 (TTK) kinase inhibitors: synthesis of active inhibitor 17.[8]Link
-
PubMed. (2017). Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor.[1][2][5][6][8][9][10]Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. Imidazo[1,2-b]pyridazines: a potent and selective class of cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. nbinno.com [nbinno.com]
- 10. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Reactivity Guide: 6-Chloro vs. 6-Bromo Imidazo[1,2-b]pyridazines
Executive Summary: The Halogen Decision Matrix
In the functionalization of the imidazo[1,2-b]pyridazine scaffold—a privileged structure in kinase inhibitor discovery (e.g., Ponatinib)—the choice between a 6-chloro and a 6-bromo substituent is not merely a matter of leaving group ability. It dictates the orthogonal synthetic strategy .
While 6-bromo analogs are superior for direct metal-catalyzed cross-couplings (Suzuki/Buchwald) due to facile oxidative addition, 6-chloro analogs are the industry standard for Nucleophilic Aromatic Substitution (SNAr) . The 6-chloro substituent offers a unique "reactivity gate," allowing selective functionalization at C6 via SNAr while preserving other halogens (like C3-Br) for subsequent palladium-catalyzed steps.
Quick Comparison Table
| Feature | 6-Chloro-imidazo[1,2-b]pyridazine | 6-Bromo-imidazo[1,2-b]pyridazine |
| Primary Utility | SNAr (Amination/Etherification) | Pd-Catalysis (Suzuki/Buchwald) |
| Reactivity Driver | Electronegativity (Stabilizes Meisenheimer complex) | Bond Weakness (Facilitates Oxidative Addition) |
| Cost/Availability | Low / High Availability | Moderate / Moderate Availability |
| C3-Halogen Compatibility | Excellent (Allows C6-SNAr then C3-Suzuki) | Poor (Pd-catalysis may scramble if C3-X is present) |
| Lithiation (HME) | Poor (Resistant to Li-Halogen exchange) | Excellent (Fast Li-Halogen exchange) |
Structural & Mechanistic Analysis
To manipulate this scaffold effectively, one must understand the electronic "push-pull" nature of the ring system.
The Electronic Map
-
C3 Position (Nucleophilic/Electron-Rich): Similar to the 3-position of indole. It is prone to Electrophilic Aromatic Substitution (EAS), C-H activation, and is the standard site for halogenation (e.g., NBS bromination).
-
C6 Position (Electrophilic/Electron-Deficient): The pyridazine ring is electron-poor. The nitrogen at position 1 exerts a para-like electron-withdrawing effect on C6, activating it for nucleophilic attack.
Why 6-Chloro for SNAr?
In SNAr reactions, the rate-determining step is often the formation of the anionic Meisenheimer complex, not the expulsion of the leaving group. Chlorine is more electronegative than bromine (
Why 6-Bromo for Palladium Catalysis?
In Pd-catalyzed couplings, the rate-determining step is typically oxidative addition .[1] The C-Br bond (approx. 68 kcal/mol) is weaker than the C-Cl bond (approx. 81 kcal/mol), allowing Pd(0) to insert much more readily. While 6-chloro analogs can undergo Suzuki coupling, they often require specialized bulky phosphine ligands (e.g., XPhos, SPhos) or higher temperatures.
Visualizing the Reactivity Workflow
The following diagram illustrates the orthogonal functionalization strategy, highlighting how the 3-bromo-6-chloro intermediate acts as a linchpin for library generation.
Caption: Orthogonal functionalization strategy for 3-bromo-6-chloroimidazo[1,2-b]pyridazine. Path A utilizes the electronic deficiency of C6 for SNAr, while Path B utilizes the weak C-Br bond at C3 for metal catalysis.
Experimental Case Studies & Protocols
Case Study 1: Regioselective SNAr at C6
Objective: Install an amine at C6 while preserving the C3-bromide for later coupling. Substrate: 3-Bromo-6-chloroimidazo[1,2-b]pyridazine.[2][3][4]
Rationale: The C6-chlorine is highly susceptible to nucleophilic attack due to the electron-deficient pyridazine ring. The C3-bromide is on the electron-rich imidazole ring and is inert to SNAr conditions.
Protocol (Self-Validating):
-
Setup: Charge a reaction vial with 3-bromo-6-chloroimidazo[1,2-b]pyridazine (1.0 equiv) and the amine nucleophile (e.g., morpholine, 2.0–4.0 equiv).
-
Solvent: Use a polar aprotic solvent like DMSO or NMP. Alternatively, use n-butanol for lower boiling point amines.
-
Base: Add DIPEA (3.0 equiv) or KF (2.0 equiv) if using a salt form of the amine.
-
Conditions: Heat to 100–120 °C for 4–16 hours.
-
Validation Point: Monitor by LCMS. You should observe the disappearance of the starting material (M+H pattern showing Br+Cl isotopes) and the appearance of the product (M+H pattern showing only Br isotope).
-
Workup: Dilute with water. The product often precipitates. If not, extract with EtOAc. The C3-Br bond remains >98% intact under these conditions.
Case Study 2: Suzuki Coupling at C3
Objective: Arylate the C3 position. Substrate: 6-Chloroimidazo[1,2-b]pyridazine (or the product from Case 1).
Rationale: Standard Pd(PPh3)4 or Pd(dppf)Cl2 catalysts will oxidatively add to the C-Br bond at C3. If the substrate is 6-chloro, the C-Cl bond is generally too strong to react under standard Suzuki conditions (80 °C, carbonate base), providing natural chemoselectivity.
Protocol:
-
Setup: Combine substrate (1.0 equiv), Aryl-Boronic Acid (1.2 equiv), and Catalyst (e.g., Pd(dppf)Cl2, 5 mol%).
-
Solvent: DME/Water (3:1) or Dioxane/Water (4:1). Degassing is critical.
-
Base: Na2CO3 or K2CO3 (2.0 equiv).
-
Conditions: Heat at 80–90 °C for 2–6 hours.
-
Validation Point: If starting with 3-bromo-6-chloro, the reaction is complete when the bromide is consumed. The C6-chloro will remain untouched unless high temperatures (>120 °C) and specialized ligands (e.g., Buchwald precatalysts) are used.
Troubleshooting & Optimization
| Problem | Cause | Solution |
| Low Yield in SNAr (C6) | Nucleophile is too bulky or weak. | Switch leaving group to 6-fluoro (much faster SNAr) or increase temp to 150 °C in microwave. |
| Pd-Coupling hits C6-Cl | Catalyst is too active (e.g., XPhos, RuPhos). | Use "dumber" ligands like PPh3 or dppf. Lower reaction temp to <80 °C. |
| Dehalogenation (Loss of Br) | Hydride source present (e.g., from alcohol solvent). | Switch to DMF or Toluene. Avoid excessive heating times. |
| Poor Solubility | Scaffold is planar and rigid. | Use DMSO for reaction; during workup, avoid drying to complete dryness—keep in solution for next step if possible. |
References
-
Regioselective SNAr and Coupling Strategies
- Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-C
-
Source:
-
C6-Amination Protocols
- An efficient synthesis of C-6 amin
-
Source:
-
General Reactivity of Imidazo[1,2-b]pyridazines
- Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review.
-
Source:
-
Suzuki Coupling Methodology
- Environmentally-Safe Conditions for a Palladium-Catalyzed Direct C3-Aryl
-
Source:
Sources
A Comparative Guide to the Crystal Structure Analysis of 6-Chloro-imidazo[1,2-b]pyridazine-3-methanamine Salts
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern drug development, a thorough understanding of the solid-state properties of an active pharmaceutical ingredient (API) is not merely advantageous; it is fundamental to ensuring its safety, stability, and efficacy. This guide provides an in-depth comparative analysis of the potential salt forms of 6-Chloro-imidazo[1,2-b]pyridazine-3-methanamine, a heterocyclic amine with significant therapeutic promise. While a definitive crystal structure for this specific molecule's salts is not publicly available at the time of this publication, this guide will leverage established principles of salt selection and crystallographic analysis, supported by data from closely related structural analogs, to provide a robust framework for researchers. We will explore the critical role of salt formation in optimizing physicochemical properties, delve into the experimental workflows for crystallization and structure determination, and present a comparative outlook on what can be expected from different salt forms, such as hydrochloride and mesylate salts.
The Imperative of Salt Selection and Crystal Structure Analysis in Drug Development
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives showing a wide range of biological activities.[1] For a promising API like this compound, the journey from a candidate molecule to a viable drug product is fraught with challenges, many of which are rooted in its solid-state properties. The choice of a salt form is a critical step in overcoming suboptimal physicochemical and biopharmaceutical characteristics of the parent molecule.[2]
Salt formation, the reaction of an ionizable drug with a counter-ion to form a neutral complex, can profoundly influence key parameters such as:
-
Solubility and Dissolution Rate: A primary driver for salt selection is the enhancement of aqueous solubility, which often translates to improved bioavailability.[3]
-
Stability: The crystalline lattice of a salt can offer greater thermodynamic stability, protecting the API from degradation due to heat, light, or moisture.[4]
-
Hygroscopicity: The tendency of a solid to absorb moisture from the air can be mitigated by selecting an appropriate salt form.
-
Polymorphism: Different crystalline forms (polymorphs) of the same compound can have distinct physical properties. A well-chosen salt can favor the formation of a single, stable polymorph.[4]
-
Manufacturability: Properties like crystal habit, flowability, and compressibility are crucial for formulation and manufacturing processes.[4]
Single-crystal X-ray diffraction (SCXRD) is the gold standard for unequivocally determining the three-dimensional atomic arrangement of a molecule in its crystalline state.[5][6] This technique provides invaluable insights into:
-
Molecular Conformation: The precise geometry of the API.
-
Crystal Packing: The arrangement of molecules in the crystal lattice.
-
Intermolecular Interactions: The nature and strength of hydrogen bonds, ionic interactions, and other forces that hold the crystal together.
This detailed structural information is the bedrock upon which a rational drug development program is built, enabling scientists to correlate the macroscopic properties of a drug with its microscopic structure.
A Comparative Look at Potential Salts of this compound: Hydrochloride vs. Mesylate
Given the basic nature of the primary amine in this compound, salt formation with pharmaceutically acceptable acids is a logical strategy to enhance its properties. Two of the most common and well-regarded salt forms for basic drugs are the hydrochloride (HCl) and the methanesulfonate (mesylate) salts.[7]
Here, we present a comparative analysis of the likely properties of these two salt forms, based on established principles and data from other pharmaceutical compounds.
| Property | Hydrochloride Salt | Mesylate Salt | Rationale and Supporting Evidence |
| Solubility | Generally high aqueous solubility.[6] | Often exhibits even higher aqueous solubility than the corresponding hydrochloride salt.[3] | The mesylate anion is a weaker base than the chloride anion, which can lead to a greater increase in the solubility of the parent base. For some compounds, the mesylate salt has been shown to consistently produce higher solubility.[3] |
| Stability | Generally good, but can be susceptible to the loss of HCl gas at elevated temperatures.[7] | Typically very stable, with a lower risk of dissociation compared to hydrochloride salts. | The non-volatile nature of methanesulfonic acid contributes to the thermal stability of the mesylate salt. |
| Hygroscopicity | Can be hygroscopic, depending on the crystal packing.[7] | May also be hygroscopic, but the larger, more organic nature of the mesylate anion can sometimes lead to less water uptake compared to the small, highly ionic chloride. | The hygroscopicity of a salt is highly dependent on the specific crystal lattice and the strength of water binding sites.[7] |
| Polymorphism | Prone to polymorphism, with multiple crystalline forms often observed for hydrochloride salts of APIs. | Also susceptible to polymorphism, but in some cases may exhibit a cleaner polymorphic profile.[3] | The more complex shape and hydrogen bonding capabilities of the mesylate anion can influence the nucleation and growth of different polymorphs. |
| Manufacturability | Well-established manufacturing processes. Can be corrosive to some equipment. | Generally good manufacturability. Methanesulfonic acid is less corrosive than hydrochloric acid.[3] | The choice of salt can have practical implications for the manufacturing process, including equipment compatibility. |
Expert Insight: The choice between a hydrochloride and a mesylate salt is not always straightforward and requires a comprehensive screening process. While hydrochloride salts are a common first choice due to their simplicity and long history of use, mesylate salts often offer advantages in terms of solubility and stability.[7] The final decision should be based on a thorough experimental evaluation of multiple salt forms.
Experimental Workflow for Crystal Structure Analysis
The following sections outline the key experimental steps for the synthesis, crystallization, and structural analysis of this compound salts.
Synthesis of this compound and its Salts
The synthesis of the parent compound would likely follow established routes for the functionalization of the imidazo[1,2-b]pyridazine core.[8][9] A plausible synthetic pathway is outlined below.
Caption: Plausible synthetic route to this compound.
Salt Formation Protocol:
-
Dissolve the synthesized free base in a suitable solvent (e.g., ethanol, isopropanol, or acetone).
-
Add a stoichiometric amount of the desired acid (e.g., hydrochloric acid in isopropanol or methanesulfonic acid) dropwise while stirring.
-
Stir the mixture at room temperature or with gentle heating to facilitate salt formation.
-
The salt may precipitate directly from the solution or can be obtained by slow evaporation of the solvent or by the addition of an anti-solvent (e.g., diethyl ether or hexane).
-
Collect the solid salt by filtration, wash with a small amount of the anti-solvent, and dry under vacuum.
Crystallization of the Salts
Obtaining single crystals of sufficient quality for SCXRD is often the most challenging step. A variety of crystallization techniques should be screened.
Common Crystallization Methods for Small Molecule Salts:
-
Slow Evaporation: A saturated solution of the salt is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly, leading to crystal growth.
-
Vapor Diffusion: A concentrated solution of the salt in a small vial is placed inside a larger, sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the salt solution, reducing its solubility and inducing crystallization.[2]
-
Cooling Crystallization: A saturated solution of the salt at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
-
Anti-Solvent Diffusion: A layer of an anti-solvent is carefully added on top of a solution of the salt, allowing for slow mixing at the interface and gradual crystal growth.
A systematic screening of different solvents, solvent mixtures, temperatures, and concentrations is crucial for successful crystallization.
Caption: General workflow for the crystallization of small molecule salts.
Single-Crystal X-ray Diffraction (SCXRD) Data Collection and Structure Solution
Once a suitable single crystal is obtained, it is mounted on a goniometer and subjected to a beam of X-rays. The diffracted X-rays are detected, and the resulting diffraction pattern is used to determine the crystal structure.
Typical SCXRD Experimental Parameters:
| Parameter | Typical Value/Setting |
| X-ray Source | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) |
| Temperature | 100 K (cryo-cooled to minimize thermal motion) |
| Detector | CCD or CMOS area detector |
| Data Collection Strategy | A series of rotations and frames to cover the reciprocal space |
| Data Processing Software | Software to integrate the diffraction spots and apply corrections |
| Structure Solution Method | Direct methods or Patterson methods |
| Structure Refinement | Full-matrix least-squares on F² |
The final output of the SCXRD analysis is a crystallographic information file (CIF), which contains all the information about the crystal structure, including atomic coordinates, bond lengths, bond angles, and thermal parameters.
Powder X-ray Diffraction (PXRD) for Bulk Sample Analysis
While SCXRD provides the definitive structure of a single crystal, powder X-ray diffraction (PXRD) is used to analyze the bulk crystalline material. PXRD is essential for:
-
Phase Identification: Confirming that the bulk material has the same crystal structure as the single crystal.
-
Polymorph Screening: Identifying the presence of different crystalline forms.
-
Crystallinity Assessment: Determining the degree of crystallinity of the sample.
In cases where single crystals cannot be obtained, it is sometimes possible to solve the crystal structure from high-quality PXRD data using techniques like the Rietveld refinement method.[10][11][12]
Case Study: Crystal Structure of a Substituted Imidazo[1,2-b]pyridazine Analog
While the crystal structure of this compound salts is not available, a search of the Cambridge Structural Database (CSD) reveals crystal structures of related imidazo[1,2-b]pyridazine derivatives. For instance, the crystal structure of a 6-substituted amino-imidazo[1,2-b]pyridazine derivative has been reported.[13]
Analysis of such a structure would typically reveal:
-
Planarity of the Imidazo[1,2-b]pyridazine Ring System: The fused ring system is expected to be largely planar.
-
Conformation of the Substituents: The orientation of the chloro group at the 6-position and the substituent at the 3-position relative to the core ring system.
-
Intermolecular Interactions: The formation of hydrogen bonding networks is expected, particularly involving the amine functionality and the nitrogen atoms of the pyridazine ring. In the case of a salt, strong ionic interactions and hydrogen bonds between the protonated amine and the counter-ion would dominate the crystal packing.
A detailed analysis of the intermolecular interactions in the crystal lattice of a close analog can provide valuable clues about the likely packing motifs and physical properties of the target compound and its salts.
Conclusion and Future Directions
The comprehensive analysis of the solid-state properties of this compound through salt screening and crystal structure determination is a critical step in its development as a potential therapeutic agent. This guide has provided a framework for understanding the importance of this process and a practical overview of the experimental methodologies involved.
While the absence of a public crystal structure for the target molecule necessitates a predictive approach, the principles outlined herein, supported by data from analogous compounds, offer a solid foundation for further research. The comparative analysis of hydrochloride and mesylate salts highlights the potential for significant improvements in physicochemical properties through rational salt selection.
It is strongly recommended that a comprehensive salt screening study be conducted for this compound, encompassing a wide range of pharmaceutically acceptable counter-ions. Subsequent single-crystal X-ray diffraction analysis of the most promising salt forms will provide the definitive structural information needed to guide formulation development and ensure the delivery of a safe, stable, and effective drug product.
References
-
Salt Selection in Drug Development. (2021, May 21). Pharmaceutical Technology. [Link]
- Bette, S., & Dinnebier, R. E. (2021). The Rietveld Refinement Method: Half of a Century Anniversary. Crystal Growth & Design, 21(9), 4887-4890.
- Moslin, R. J., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 10(6), 923-928.
- Rietveld, H. M. (1969). A profile refinement method for nuclear and magnetic structures. Journal of Applied Crystallography, 2(2), 65-71.
-
What is Rietveld refinement? - MyScope. (n.d.). MyScope. [Link]
- Liu, X., et al. (2026, January 1). Synthesis, single-crystal X-ray analysis, spectroscopic, and anti-proliferative evaluation of imidazo[1,2-b]pyridazine.
- Le Manach, C., et al. (2016). Antiplasmodial imidazopyridazines: structure–activity relationship studies lead to the identification of analogues with improved solubility and hERG profiles. RSC Medicinal Chemistry, 7(12), 2145-2157.
- Exploring the untapped pharmacological potential of imidazopyridazines. (2024, January 10). Semantic Scholar.
- Buchsbaum, C., & Schmidt, M. U. (2007). Rietveld refinement of a wrong crystal structure. Acta Crystallographica Section B: Structural Science, 63(Pt 6), 926-932.
- Takeda, S., et al. (2021). Structure determination of small molecule compounds by an electron diffractometer for 3D ED/MicroED. CrystEngComm, 23(45), 7915-7922.
- Fryer, R. I., et al. (1992). Substituted imidazo[1,2-b]pyridazines. New compounds with activity at central and peripheral benzodiazepine receptors. Biochemical Pharmacology, 44(8), 1555-1561.
-
6-Chloro-3-methylimidazo[1,2-b]pyridazine. (n.d.). PubChem. [Link]
- Kumar, L., & Singh, S. (2021).
- X-ray studies of molecular structure during the crystallisation of organic salts. (2022, November 15). White Rose eTheses Online.
- Salt Selection in Drug Development. (2021, May 21). Pharmaceutical Technology.
- Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. (2021). RSC Medicinal Chemistry.
-
Small molecule crystallography. (n.d.). Excillum. [Link]
- X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. (n.d.). JEOL Ltd.
- Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors. (2013, December 15). PubMed.
- Dauter, Z., & Minor, W. (2010). Collection of X-ray diffraction data from macromolecular crystals. Acta Biochimica Polonica, 57(4), 429-442.
- Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. (2023, December 13). RSC Advances.
- Al-Obaid, A. M., et al. (2009). Pharmaceutical salts: a formulation trick or a clinical conundrum?. Journal of the American College of Cardiology, 54(21), 1935-1944.
-
Imidazo(1,2-b)pyridazine. (n.d.). PubChem. [Link]
- The synthesis of imidazopyridine derivatives. (n.d.).
- Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof. (2013).
- Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. (2021, September 7).
- 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. (2023, February 1). MDPI.
- X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. (2012). Expert Opinion on Drug Discovery, 7(12), 1147-1158.
-
6-Chloro-3-nitro-imidazo(1,2-b)pyridazine. (n.d.). PubChem. [Link]
- Imidazolium salts carrying two positive charges: design, synthesis, characterization, molecular docking, antibacterial and enzyme inhibitory activities. (2025, July 18). PMC.
- Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1234-1249.
-
Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. (2023, September 7). Pharmaoffer.com. [Link]
- Stahl, P. H., & Nakano, M. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. European Journal of Pharmaceutical Sciences, 65, 2-13.
- 3-Amino-6-chloroimidazo[1, 2-b]pyridazine, min 96%, 1 gram. (n.d.). Strem Chemicals.
- 6-Chloro-3-methylimidazo[1,2-b]pyridazine. (n.d.). MySkinRecipes.
- Iodide-promoted transformations of imidazopyridines into sulfur-bridged imidazopyridines or 1,2,4-thiadiazoles. (2021).
- 6-Chloro-Imidazo[1, 2-B]Pyridazin-3-Amine CAS No 166176-45-0. (n.d.). sfcchem.com.
- 3-amino-6-chloroimidazo[1,2-b]pyridazine. (n.d.). Tradeindia.
- Formation of the imidazolinone ring under mild conditions in the presence of sodium hydride. (n.d.). ScienceDirect.
- One-pot synthesis of imidazolinium salts via the ring opening of tetrahydrofuran. (n.d.). Dalton Transactions.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis, crystal structure, and antiviral evaluation of new imidazopyridine-schiff base derivatives: in vitro and in silico anti-HIV studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. excillum.com [excillum.com]
- 6. pharmaoffer.com [pharmaoffer.com]
- 7. pharmtech.com [pharmtech.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Rietveld refinement - Wikipedia [en.wikipedia.org]
- 12. MyScope [myscope.training]
- 13. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide: Safe Disposal of 6-Chloro-imidazo[1,2-b]pyridazine-3-methanamine
Executive Summary & Chemical Profile
Objective: To provide a standardized, safety-critical protocol for the containment and disposal of 6-Chloro-imidazo[1,2-b]pyridazine-3-methanamine. Target Audience: Medicinal Chemists, EHS Officers, and Lab Managers.
This compound is a halogenated heterocyclic amine . Its disposal profile is governed by two critical functional groups: the chlorine atom at position 6 (mandating halogenated waste streams) and the methanamine side chain (imparting basicity and reactivity). Improper disposal risks the formation of toxic dioxins during incineration if misclassified, or violent reactions if mixed with strong acids.
| Chemical Property | Disposal Implication |
| Halogen Content | CRITICAL: Must be segregated into Halogenated Waste streams.[1] Never mix with non-halogenated solvents (e.g., Acetone, Methanol) unless the entire mix is downgraded to halogenated status. |
| Basicity (Amine) | Potential for heat generation if mixed with concentrated acids. Segregate from acidic waste streams.[2] |
| Physical State | Typically solid/powder. Waste must be segregated by state (Solid vs. Liquid).[2][3] |
| Toxicity Profile | Treat as an Irritant/Potential Sensitizer . High potency should be assumed (Universal Precautions) absent specific toxicology data. |
Pre-Disposal Logistics & Segregation
The Golden Rule: If it contains a halogen (Cl, Br, I, F), it goes to the Halogenated Stream.
Waste Stream Classification
Assign the waste to the following Resource Conservation and Recovery Act (RCRA) compatible streams:
-
Solid Waste: "Hazardous Waste: Solid - Halogenated Organic."
-
Liquid Waste (Mother Liquors): "Hazardous Waste: Liquid - Halogenated Organic" (e.g., mixed with DCM or Chloroform).
-
Contaminated Debris: Gloves, weigh boats, and paper towels must be treated as solid hazardous waste, not trash.
Incompatibility Alert
Do NOT mix this compound with:
-
Strong Oxidizers: (e.g., Nitric Acid, Peroxides) – Risk of exothermic decomposition.
-
Strong Acids: (e.g., HCl, H2SO4) – Risk of salt formation and heat generation.
Step-by-Step Disposal Protocol
Phase A: Solid Waste (Pure Compound/Spoiled Batches)
-
Containment: Transfer the solid material into a wide-mouth, high-density polyethylene (HDPE) jar. Glass is acceptable but HDPE is preferred to prevent breakage.
-
Labeling: Affix a hazardous waste label immediately.
-
Sealing: Ensure the lid is screwed on tightly. Parafilm is not a secondary seal; use electrical tape if long-term storage is required before pickup.
Phase B: Liquid Waste (Reaction Mixtures/Rinsate)
Context: You have dissolved the compound in a solvent (e.g., Dichloromethane or Methanol).
-
pH Check: If the solution contains acidic reagents, neutralize to pH 6–8 using a saturated Sodium Bicarbonate (
) solution before bottling. -
Solvent Selection:
-
If dissolved in DCM/Chloroform : Pour directly into the Halogenated Waste carboy.
-
If dissolved in Methanol/Acetone : You must still pour this into the Halogenated Waste carboy because the solute (the compound) carries a chlorine atom.
-
-
Triple Rinse: Empty reaction vessels must be triple-rinsed with a minimal amount of solvent. This rinsate must be added to the liquid waste container, not the drain.
Phase C: Syringes and Sharps
-
Decontamination: Draw solvent into the syringe and expel into the liquid waste stream (3x).
-
Disposal: Place the chemically contaminated sharp immediately into a Puncture-Proof Sharps Container labeled for incineration.
Emergency Procedures: Spill Management
Scenario 1: Dry Powder Spill
-
Isolate: Evacuate the immediate area (3-meter radius).
-
PPE: Don double nitrile gloves, lab coat, and a fitted N95 or P100 respirator (to prevent inhalation of dust).
-
Cleanup:
-
Cover the spill with damp paper towels (dampened with water) to prevent dust generation.
-
Scoop the material and towels into a wide-mouth waste jar.
-
Do not dry sweep.
-
Scenario 2: Liquid Spill
-
Absorb: Use a polypropylene absorbent pad or vermiculite.
-
Collect: Place saturated absorbents into a heavy-duty plastic bag.
-
Label: Tag as "Hazardous Waste - Debris (Halogenated Contamination)."
Decision Logic & Workflow (Visualization)
The following diagram illustrates the decision-making process for segregating this specific chemical waste.
Figure 1: Segregation logic ensuring all traces of the compound enter the Halogenated Waste stream to prevent environmental contamination and ensure proper incineration.
References
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Protection of Environment. Available at: [Link]
-
National Institutes of Health (NIH) - PubChem. Compound Summary: 6-Chloro-3-nitro-imidazo(1,2-b)pyridazine (Structural Analog). Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Available at: [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
